2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This intermediate is then reacted with 4-phenoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the phenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce halogens, alkyl groups, or other substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These might include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-(2-oxo-4-phenylquinazolin-3(4H)-yl)acetamide
- 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-3-yl)-N-phenylacetamide
Uniqueness
What sets 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide apart is its specific substitution pattern and the presence of the phenoxyphenyl group, which may confer unique biological activities and chemical properties compared to other quinazolinone derivatives.
Biological Activity
The compound 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H23N3O2, indicating a complex structure that includes a quinazoline ring and an acetamide functional group. The presence of these moieties contributes to its potential interactions with biological targets.
Biological Activities
Quinazoline derivatives have been extensively studied for various biological activities, including:
- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Some studies report that quinazoline derivatives possess antibacterial and antifungal activities, making them useful in developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, such as kinases .
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis .
- Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels within cells, the compound may help in reducing cellular damage associated with chronic diseases .
Case Studies
Several studies have highlighted the biological activity of similar quinazoline derivatives:
- Anticancer Activity Study : A derivative similar to the target compound was tested against multiple cancer cell lines. It showed IC50 values in the low micromolar range, indicating potent anticancer properties .
- Anti-inflammatory Study : Research demonstrated that a related quinazoline derivative significantly reduced edema in animal models of inflammation when administered at therapeutic doses .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of a series of quinazoline compounds against Gram-positive and Gram-negative bacteria, revealing promising results for potential antibiotic development .
Data Table
Here is a summary table comparing various quinazoline derivatives and their reported biological activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-(2-oxo-4-phenylquinazolin)acetamide | Quinazoline core with acetamide | Anticancer activity |
N-(4-methylphenyl)-2-(4-hydroxyquinazolin)acetamide | Methyl substitution on phenyl | Antibacterial activity |
N-(3-chlorophenyl)-2-(4-methoxyquinazolin)acetamide | Chloro and methoxy substituents | Anticancer properties |
N-(4-fluorophenyl)-3-(3-pyridyl)quinazoline | Different substitution pattern | Inhibitor of specific kinases |
Properties
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c32-26(29-21-15-17-23(18-16-21)34-22-11-5-2-6-12-22)19-31-25-14-8-7-13-24(25)27(30-28(31)33)20-9-3-1-4-10-20/h1-18H,19H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMLOTCDVHBZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.